2-Ethylcyclopentane-1-sulfonamide
Description
Overview of Sulfonamide Functional Group Chemistry
The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NH-), is a cornerstone in medicinal chemistry. ajchem-b.comnih.gov It is considered a key bioisostere of the amide group, meaning it can replace an amide in a molecule without significantly altering its biological activity, while potentially improving properties like metabolic stability. nih.gov The sulfonamide moiety is a versatile pharmacophore that can form stable compounds and is integral to a wide range of pharmaceuticals. unifi.it
Historically, sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents to be widely used, revolutionizing the treatment of bacterial infections before the advent of penicillin. ajchem-b.com Beyond their antibacterial properties, sulfonamide-containing drugs have been developed for a multitude of therapeutic applications, including as diuretics, anticonvulsants, anti-inflammatory agents, and in the treatment of diseases like glaucoma and certain cancers. ajchem-b.comresearchgate.net
The chemical properties of the sulfonamide group are central to its utility. The sulfur atom is tetrahedral, and the two oxygen atoms are strong hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. This allows sulfonamides to interact effectively with biological targets such as enzymes and receptors. The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net
Significance of Cyclic Sulfonamide Architectures in Organic Synthesis
When the sulfonamide functional group is incorporated into a ring system, the resulting structures are known as cyclic sulfonamides or sultams. nih.gov These scaffolds are of significant interest in organic synthesis and drug discovery due to their rigid conformations, which can lead to higher binding affinity and selectivity for biological targets. The conformational constraint of cyclic systems reduces the entropic penalty upon binding to a target protein.
The synthesis of cyclic sulfonamides can be achieved through various intramolecular reactions, such as the cyclization of amino-substituted sulfonyl chlorides or ring-closing metathesis. nih.gov The development of new synthetic methodologies to access diverse and complex cyclic sulfonamides remains an active area of research. rsc.org
Bioactive cyclic sulfonamides have found applications as anticonvulsants and anti-inflammatory drugs. For instance, sultams are recognized as promising scaffolds with diverse applications in modern drug discovery. nih.gov The incorporation of the cyclopentane (B165970) ring, in particular, has been explored as a strategy to create more synthetically accessible and potentially more active analogs of complex natural products.
Structural Context of 2-Ethylcyclopentane-1-sulfonamide within Sulfonamide Research
This compound is a specific chemical entity that combines the features of a cyclopentane ring with a sulfonamide functional group. Its structure consists of a five-membered cyclopentane ring substituted with an ethyl group at the second carbon and a sulfonamide group at the first carbon. The presence of two stereocenters at positions 1 and 2 of the cyclopentane ring means that this compound can exist as multiple stereoisomers.
While extensive research on this compound itself is not widely available in published literature, its structural components place it within an area of active investigation. Research into 1,2-disubstituted cyclopentanes has shown that this scaffold can be used to develop potent modulators of biological targets, such as AMPA receptors. acs.org In such studies, the stereochemistry at the substituted positions of the cyclopentane ring was found to be crucial for activity. acs.org
The synthesis of such a compound would likely involve the creation of a 2-ethylcyclopentane precursor, followed by the introduction of the sulfonamide group. A potential synthetic route could start from 2-ethylcyclopentanone (B1294579) or involve the functionalization of ethylcyclopentane (B167899). The corresponding sulfonyl chloride, 2-ethylcyclopentane-1-sulfonyl chloride, would be a key intermediate for the synthesis of the sulfonamide via reaction with ammonia (B1221849). chembuyersguide.com
Given the established importance of both sulfonamides and substituted cyclopentane rings in medicinal chemistry, this compound represents a building block that could be explored for the synthesis of new chemical libraries for drug discovery. Its specific combination of a flexible alkyl substituent and a polar, hydrogen-bonding sulfonamide group on a semi-rigid cyclic scaffold provides a unique three-dimensional structure for potential interaction with biological macromolecules.
Below is a data table with some of the properties of this compound.
| Property | Value |
| CAS Number | 1593220-25-7 bldpharm.com |
| Molecular Formula | C₇H₁₅NO₂S bldpharm.com |
| Molecular Weight | 177.26 g/mol bldpharm.com |
| SMILES Code | O=S(C1C(CC)CCC1)(N)=O bldpharm.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NO2S |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
2-ethylcyclopentane-1-sulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-2-6-4-3-5-7(6)11(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10) |
InChI Key |
PCXICENXUDIELG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC1S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethylcyclopentane 1 Sulfonamide and Analogous Cyclic Sulfonamides
Classical Approaches to Sulfonamide Synthesis
Traditional methods for synthesizing sulfonamides have been the bedrock of many discoveries in the field. These approaches are characterized by their reliability and well-understood mechanisms.
Reaction of Sulfonyl Chlorides with Amines
The most conventional and widely practiced method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netsci-hub.se This reaction is typically carried out in the presence of a base, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct. researchgate.netmdpi.com The versatility of this method allows for the synthesis of a wide array of sulfonamides by varying the amine and sulfonyl chloride starting materials. sigmaaldrich.com For instance, the synthesis of complex sulfonamides often utilizes the reactivity of sulfonyl chlorides with heterocyclic amines. sigmaaldrich.com
The synthesis of ω-alkene-1-sulfonamides, which are precursors to cyclic sulfonamides, can be achieved through the aminolysis of ω-alkene-1-sulfonyl chlorides in a solvent like acetonitrile (B52724). acs.org This straightforward approach highlights the fundamental nature of the sulfonyl chloride-amine reaction in building the foundational structures for more complex cyclic systems. However, a significant drawback of this method is the often-difficult preparation of the sulfonyl chloride derivatives, which can involve toxic reagents and harsh reaction conditions. researchgate.net
Conventional Heating Methodologies
Conventional heating has long been the standard for driving chemical reactions, including the synthesis of sulfonamides. researchgate.net This typically involves the use of oil baths, heating mantles, or hot plates to apply thermal energy to the reaction mixture. researchgate.net While effective, conventional heating methods can be energy-intensive and may lead to longer reaction times and the formation of byproducts due to uneven heating. In the synthesis of certain sulfonamides, elevated temperatures may be necessary, particularly when dealing with less reactive amines. mdpi.com
Advanced Synthetic Strategies
To overcome the limitations of classical methods, chemists have developed advanced synthetic strategies that offer improved efficiency, milder reaction conditions, and greater molecular diversity.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netorganic-chemistry.org This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating. organic-chemistry.orgresearchgate.net For example, a microwave-assisted, two-step method allows for the synthesis of sulfonamides directly from sulfonic acids, avoiding the need to isolate the often-unstable sulfonyl chloride intermediates. organic-chemistry.org This process has demonstrated a broad substrate scope, tolerating various functional groups and proving to be scalable. organic-chemistry.org
In the context of cyclic sulfonamides, microwave irradiation has been successfully employed in the synthesis of 1,3,5-trisubstituted pyrazoline derivatives containing a sulfonamide moiety. nih.gov The reactions are conducted at elevated temperatures and pressures for short durations, showcasing the efficiency of this technology. nih.gov The use of microwave assistance not only enhances reaction rates but can also prevent the formation of undesirable byproducts. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Heating Method | Oil bath, heating mantle | Microwave irradiation |
| Reaction Time | Often hours to days mdpi.com | Typically minutes organic-chemistry.orgnih.gov |
| Energy Efficiency | Lower | Higher |
| Yields | Variable, can be lower | Often higher organic-chemistry.orgresearchgate.net |
| Byproduct Formation | More prone | Less prone researchgate.net |
| Scalability | Well-established | Demonstrated to be scalable organic-chemistry.org |
Indirect Synthetic Pathways Minimizing Purification Requirements
Modern synthetic chemistry often focuses on developing pathways that minimize the need for extensive purification steps, which can be time-consuming and costly. One such strategy involves the in situ generation of reactive intermediates. For example, sulfonyl chlorides can be prepared from thiols by oxidation and then reacted with an amine in the same reaction vessel, providing a convenient one-pot synthesis of sulfonamides. organic-chemistry.org
Another approach to simplify purification is to use reagents that lead to cleaner reactions and more stable intermediates. It was found that sulfonyl chloride intermediates can be unstable under certain reaction conditions. thieme-connect.com To address this, sulfonyl chlorides can be converted to more stable sulfonyl fluoride (B91410) intermediates, which are then reductively cyclized to form the desired sultam products. thieme-connect.com This method has been shown to produce high yields (70-95%) for each step and is applicable on a multigram scale. thieme-connect.com
Formation of N-Acylsulfonamide Derivatives
N-acylsulfonamides are an important class of compounds with unique physicochemical properties. nih.govrsc.org The most common method for their synthesis is the acylation of a parent sulfonamide. nih.gov However, the low reactivity of the sulfonamide nitrogen often necessitates harsh reaction conditions or the use of additives to improve reaction efficiency. nih.gov
To circumvent these challenges, milder and more efficient methods have been developed. One such method is the palladium(0)-catalyzed carbonylative coupling of sulfonyl azides with electron-rich heterocycles. acs.org This reaction proceeds through the in situ generation of a sulfonyl isocyanate intermediate, which then undergoes regioselective acylation to yield N-acylsulfonamides in up to 95% yield. acs.org Another innovative approach is the "sulfo-click" reaction, which efficiently produces N-acylsulfonamide derivatives from readily available thioacid and sulfonyl azide (B81097) synthons. nih.govrsc.org These advanced methods provide valuable alternatives for the synthesis of these important derivatives under milder conditions. nih.govtandfonline.com
Derivatization via Imide and Beta-Lactam Formation
The structural modification of cyclic sulfonamides can be achieved through the formation of imide and β-lactam rings, leading to compounds with diverse pharmacological potential. nih.gov
Cyclic Imide Derivatives:
Cyclic imides are recognized as valuable pharmacophores in the development of new drugs. beilstein-journals.org The incorporation of a sulfonamide group into a cyclic imide structure has been explored to generate novel therapeutic agents. nih.govnih.gov For instance, cyclic imides bearing a para-sulfonamide group have been investigated as potential antitubercular agents. nih.gov The synthesis of these derivatives often involves the reaction of primary amines with cyclic anhydrides to form an intermediate amic acid, which is then cyclized. beilstein-journals.org A variety of dehydrating agents can be employed for the cyclization step. beilstein-journals.org
The general structure of N-substituted cyclic imides involves a [-CO-N(R)-CO-] linkage, and their biological effects can be influenced by the nature of the substituent groups on the imide ring. nih.gov
Beta-Lactam Sulfonamides:
β-Lactams, or 2-azetidinones, are a cornerstone of medicinal chemistry, most notably for their antibacterial properties. researchgate.netorientjchem.org The fusion of a sulfonamide moiety with a β-lactam core represents a strategy for developing new bioactive compounds. researchgate.net One synthetic approach involves the [2+2] cycloaddition reaction, also known as the Staudinger reaction, between a ketene (B1206846) and an imine. orientjchem.orgnih.gov
A modern method for creating β-lactam sulfonamides utilizes photoredox catalysis. In this process, N-chlorosulfonylated β-lactams, prepared from olefins and chlorosulfonyl isocyanate (CSI), undergo an atom transfer radical addition (ATRA) with various olefins. researchgate.net This reaction can be performed both inter- and intramolecularly. The intramolecular version can lead to fused bicyclic systems, such as β-lactams fused to a dihydro-1,2-thiazine ring, which are structurally similar to carbacephem antibiotics. researchgate.net
The reaction mechanism is proposed to involve the generation of a sulfonyl radical from the N-chlorosulfonyl-β-lactam via a single electron transfer from a photocatalyst. This radical then adds to the olefin to form a carbon-centered radical intermediate. Subsequent steps lead to the final β-lactam sulfonamide product. researchgate.net
| N-Chlorosulfonyl-β-Lactam Precursor | Olefin | Product | Yield |
|---|---|---|---|
| N-chlorosulfonyl-4-phenylazetidin-2-one | 4-chlorostyrene | 4-phenyl-1-((2-chloro-1-phenylethyl)sulfonyl)azetidin-2-one | 92% |
| N-chlorosulfonyl-4-vinylazetidin-2-one | - (intramolecular) | Fused dihydro-1,2-thiazine β-lactam | Moderate yields |
Cascade Reactions for Pyrrolidinone Scaffold Generation Involving Sulfonamides
Cascade reactions provide an efficient pathway to complex molecular architectures from simple starting materials in a single operation. A notable example involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters to generate functionalized α-arylated pyrrolidinones. nih.govacs.org This one-pot process is typically initiated by a base and proceeds through a sequence of three key steps:
Nucleophilic Ring-Opening: The sulfonamide anion attacks the activated cyclopropane, leading to the opening of the three-membered ring. nih.govacs.org
Smiles-Truce Aryl Transfer: The resulting enolate intermediate undergoes a Smiles-Truce rearrangement, which involves the intramolecular transfer of the aryl group from the sulfur atom to the α-carbon. nih.gov
Lactam Formation: The final step is an intramolecular cyclization that forms the stable five-membered pyrrolidinone ring. nih.govacs.org
This metal-free reaction is operationally simple, requiring only a base and heating, and it utilizes commercially available starting materials. acs.org The reaction has been shown to be scalable and the resulting pyrrolidinone products can be further diversified. acs.org The choice of base and solvent can influence the reaction yield. For instance, using potassium carbonate in DMF at elevated temperatures has been shown to produce the desired pyrrolidinone, albeit in some cases with modest yields. nih.govacs.org
The scope of this reaction has been explored with various substituted arylsulfonamides and cyclopropane esters, demonstrating its utility in generating a library of substituted pyrrolidinones. thieme-connect.com
| Arylsulfonamide | Cyclopropane Diester Substituent (R) | Product Yield |
|---|---|---|
| ortho-nitrobenzenesulfonamide | Ethyl | Moderate |
| para-nitrobenzenesulfonamide | Ethyl | Moderate |
| Varying nitro-substituted aryl sulfonamides | Allyl | 40% |
| Varying nitro-substituted aryl sulfonamides | Propargyl | 35% |
| Varying nitro-substituted aryl sulfonamides | Phenyl | 46% |
| Varying nitro-substituted aryl sulfonamides | 4-Methoxyphenyl | 36% |
Applications of Sulfonamide Protecting Groups (e.g., 2-(Trimethylsilyl)ethanesulfonyl (SES) Group) in Synthesis
Sulfonamides are known for their high stability, making them excellent protecting groups for amines across a wide range of reaction conditions. orgsyn.orgresearchgate.net However, this stability can also present a challenge when deprotection is required. The 2-(trimethylsilyl)ethanesulfonyl (SES) group offers a solution by combining the robustness of a sulfonamide with milder deprotection conditions. orgsyn.org
Installation of the SES Group: The SES group is typically introduced by reacting a primary or secondary amine with 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) in the presence of a base, such as a tertiary amine or sodium hydride. orgsyn.org For challenging protection reactions, silver cyanide has been used to improve yields. orgsyn.org An alternative to protecting an existing amine is the direct introduction of a SES-protected nitrogen into a molecule using reagents like 2-(trimethylsilyl)ethanesulfonamide (B144012) (SES-NH₂). orgsyn.org
Deprotection of the SES Group: The removal of the SES group is what sets it apart from other sulfonyl protecting groups like the tosyl (Ts) group. nih.gov Deprotection is commonly achieved using a fluoride source, such as cesium fluoride (CsF) in DMF or tetrabutylammonium (B224687) fluoride (TBAF) in acetonitrile, usually at elevated temperatures. orgsyn.org This process yields the free amine along with TMS-F, ethylene, and sulfur dioxide. orgsyn.org Other reagents capable of cleaving the SES group include hydrogen fluoride (HF) and tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF). orgsyn.org
The choice of deprotection conditions can be critical. For example, in the synthesis of nitrogen-containing five-membered rings, the deprotection of SES-protected pyrrolines can lead to either pyrroles or the free amine pyrrolines, depending on the conditions used. nih.gov In contrast, the deprotection of the corresponding Ts-protected pyrrolines often yields only the pyrrole. nih.gov
| Reagent | Solvent | Conditions | Outcome |
|---|---|---|---|
| Cesium fluoride (CsF) | DMF | Elevated temperature | Free amine |
| Tetrabutylammonium fluoride (TBAF) | Acetonitrile | Elevated temperature | Free amine |
| Hydrogen fluoride (HF) | - | - | Free amine pyrrolidines |
| Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) | - | - | Free amine |
| Refluxing 6 N HCl | - | Reflux | Free amine |
Preparation of Sulfonamide Salts
The conversion of sulfonamides into their corresponding salts is a common practice, often to modify their physical properties such as solubility. The preparation of sulfonamide salts can be achieved through various methods.
A straightforward method involves the reaction of a sulfonamide with a base in a suitable solvent. google.com For example, the sodium salt of a sulfonamide can be prepared by reacting the sulfonamide with solid sodium hydroxide (B78521) in water. google.com The mixture is heated to facilitate dissolution, and the water is subsequently removed by distillation to yield the powdered sodium salt. google.com
Another approach describes a one-pot synthesis of sulfonamides from sulfonate salts derived from primary and secondary amines. thieme-connect.com This method utilizes cyanuric chloride in the presence of triethylamine (B128534) as a base and acetonitrile as the solvent at room temperature, providing good to excellent yields of the corresponding sulfonamides. thieme-connect.com
A more industrial process for producing sulfonamide salts involves reacting the sulfonamide with a base in a solvent, followed by spray drying the resulting solution. google.com This technique allows for control over the particle size of the final salt product. google.com
| Starting Material | Reagents | Process | Reference |
|---|---|---|---|
| Sulfonamide | Base (e.g., NaOH) | Reaction in a solvent followed by solvent removal (e.g., distillation) | google.com |
| Sulfonamide | Base | Reaction in a solvent followed by spray drying | google.com |
| Amine-derived sulfonate salt | Cyanuric chloride, triethylamine | One-pot reaction in acetonitrile at room temperature | thieme-connect.com |
Advanced Spectroscopic and Structural Elucidation of 2 Ethylcyclopentane 1 Sulfonamide
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information regarding the molecular structure, bonding, and electronic properties of a compound by measuring its interaction with electromagnetic radiation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of these absorptions are characteristic of particular bonds. For 2-Ethylcyclopentane-1-sulfonamide, the FT-IR spectrum is expected to display key absorption bands confirming the presence of the sulfonamide group and the aliphatic hydrocarbon structure.
The most prominent features would be the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, which typically appear in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. mdpi.com The N-H stretching vibration of the primary sulfonamide would be observed as a band or bands in the region of 3400–3200 cm⁻¹. nih.govresearchgate.net Additionally, the S-N bond stretching is expected around 950-900 cm⁻¹. nih.gov The aliphatic C-H stretching vibrations of the ethyl and cyclopentyl groups would be visible in the 3000–2850 cm⁻¹ region.
Hypothetical FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3350, 3250 | Medium | N-H stretching (asymmetric & symmetric) |
| 2960, 2870 | Strong | C-H stretching (aliphatic) |
| 1465 | Medium | C-H bending (CH₂) |
| 1345 | Strong | S=O asymmetric stretching |
| 1160 | Strong | S=O symmetric stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is arguably the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum would show distinct signals for the protons of the ethyl group (a triplet for the CH₃ and a quartet for the CH₂) and complex multiplets for the protons on the cyclopentyl ring. The two protons of the -NH₂ group in the sulfonamide would likely appear as a broad singlet. The chemical shifts are influenced by the electron-withdrawing sulfonamide group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The carbon atom attached to the sulfonamide group (C1 of the cyclopentane (B165970) ring) would be shifted downfield due to the deshielding effect of the sulfur and oxygen atoms. The carbons of the ethyl group and the remaining carbons of the cyclopentyl ring would appear in the typical aliphatic region.
Hypothetical NMR Data for this compound (in CDCl₃)
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm | Assignment |
| ~5.0-5.5 | broad singlet | -SO₂NH₂ | ~65.0 | C H-SO₂NH₂ |
| ~3.5-3.8 | multiplet | CH -SO₂NH₂ | ~45.0 | C H-CH₂CH₃ |
| ~1.4-2.2 | multiplet | Cyclopentyl CH & CH₂ | ~32.0, 28.0, 25.0 | Cyclopentyl C H₂ |
| ~1.3-1.5 | multiplet | -CH₂CH₂ CH₃ | ~26.0 | -C H₂CH₃ |
Mass Spectrometry (MS) for Molecular Ion Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum of this compound (Molecular Weight: 177.29 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 177. A characteristic fragmentation pattern for sulfonamides involves the loss of SO₂ (64 Da), which would lead to a significant peak at m/z 113. chemscene.com Other common fragmentations would include the loss of the ethyl group (29 Da) leading to a peak at m/z 148, and cleavage of the cyclopentane ring.
Hypothetical Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment Identity |
|---|---|
| 177 | [M]⁺ (Molecular Ion) |
| 148 | [M - C₂H₅]⁺ |
| 113 | [M - SO₂]⁺ |
| 98 | [C₅H₈-C₂H₅]⁺ |
X-ray Crystallographic Analysis for Definitive Structural Determination
When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.
Elucidation of Molecular Aggregation and Intermolecular Interactions
The supramolecular assembly and the nature of intermolecular forces in this compound are critical in determining its physical properties, such as melting point, solubility, and crystal packing. The sulfonamide functional group is a potent hydrogen bond donor (N-H) and acceptor (S=O), predisposing the molecule to form strong intermolecular hydrogen bonds. nih.gov These interactions are considered the primary driving force for molecular aggregation in sulfonamides, leading to the formation of well-defined supramolecular structures. nih.gov
Table 1: Potential Intermolecular Interactions in this compound
| Interaction Type | Participating Groups | Relative Strength |
| Hydrogen Bonding | N-H --- O=S | Strong |
| Dipole-Dipole Interactions | S=O --- S=O | Moderate |
| Van der Waals Forces | Ethyl and Cyclopentane groups | Weak |
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)
Thermal analysis techniques are indispensable for evaluating the thermal stability and decomposition profile of chemical compounds. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into its thermal degradation patterns.
For sulfonamides, TGA studies typically reveal a multi-stage decomposition process. researchgate.netmdpi.com The initial weight loss often corresponds to the loss of volatile components or the onset of the decomposition of the organic structure. The thermal stability of sulfonamides can be influenced by their molecular structure and the presence of specific functional groups. asianpubs.orgmarquette.edu For instance, the degradation of some sulfonamides can be influenced by the heating rate, with higher heating rates leading to an increase in the decomposition temperature. asianpubs.org
While specific TGA data for this compound is not available in the cited literature, a hypothetical thermogram can be projected based on the general behavior of sulfonamides. The decomposition would likely commence with the cleavage of the C-S and S-N bonds within the sulfonamide group, followed by the degradation of the ethylcyclopentane (B167899) backbone at higher temperatures.
Table 2: Hypothetical Thermal Decomposition Stages of this compound
| Temperature Range (°C) | % Weight Loss (Approx.) | Proposed Decomposition Event |
| 200 - 350 | 30 - 40 | Initial decomposition of the sulfonamide group (loss of SO2 and NH) |
| 350 - 500 | 50 - 60 | Degradation of the ethylcyclopentane ring |
| > 500 | 5 - 10 | Formation of a stable carbonaceous residue |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are fundamental for the separation, identification, and quantification of chemical compounds, making them essential for assessing the purity of this compound and for monitoring its synthesis. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile tool for the analysis of sulfonamides. ymerdigital.com
For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method would be highly suitable. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. The retention time of the compound can be influenced by factors such as the composition of the mobile phase, its pH, and the column temperature. researchgate.netrsc.org
During the synthesis of this compound, HPLC can be employed for real-time reaction monitoring. acs.org By periodically analyzing aliquots of the reaction mixture, the consumption of reactants and the formation of the product and any byproducts can be tracked. This allows for the optimization of reaction conditions to maximize yield and purity. Thin-Layer Chromatography (TLC) can also serve as a rapid and convenient method for monitoring the progress of solid-phase syntheses. thieme.de Various HPLC methods, including those coupled with mass spectrometry (LC-MS), have been developed for the sensitive and selective determination of sulfonamides in different matrices. nih.gov
Table 3: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Chemical Reactivity and Transformation Pathways of 2 Ethylcyclopentane 1 Sulfonamide
Reactions at the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is a versatile functional group known for its ability to engage in a range of chemical reactions. These include coordination with metal ions, functionalization at the nitrogen atom, and participation in sulfonylation reactions.
Formation of Metal Complexes with Sulfonamide Ligands
Sulfonamides are known to act as effective ligands for a variety of metal ions, coordinating through the nitrogen and/or oxygen atoms of the sulfonamide group. nih.govnih.gov The deprotonated sulfonamide nitrogen is a particularly strong coordination site. While specific studies on 2-Ethylcyclopentane-1-sulfonamide are not prevalent, its ability to form metal complexes can be inferred from the behavior of other heterocyclic and alkyl sulfonamides. nih.gov The formation of such complexes can influence the compound's chemical and physical properties.
The coordination can occur in a monodentate fashion, through a single atom, or in a bidentate fashion, involving both the nitrogen and one of the oxygen atoms. The geometry of the resulting complex is dependent on the metal ion, its coordination number, and the steric and electronic properties of the ligands.
Table 1: Representative Metal Complexes with Sulfonamide-Type Ligands
| Metal Ion | Ligand Type | Coordination Mode | Potential Geometry |
|---|---|---|---|
| Cu(II) | Heterocyclic Sulfonamide | Monodentate (N) | Distorted Square Pyramidal |
| Zn(II) | Aryl Sulfonamide | Bidentate (N, O) | Tetrahedral |
| Co(II) | Alkyl Sulfonamide | Bidentate (N, O) | Octahedral |
Note: This table is illustrative and based on general findings for sulfonamide complexes.
N-Functionalization and Derivatization Reactions
The nitrogen atom of the sulfonamide in this compound, being a secondary sulfonamide, can undergo various functionalization reactions, most notably N-alkylation and N-arylation. These reactions typically proceed via deprotonation of the sulfonamide proton to form a nucleophilic sulfonamidate anion, which then reacts with an appropriate electrophile.
N-Alkylation: The N-alkylation of secondary sulfonamides can be achieved using a variety of alkylating agents, such as alkyl halides, in the presence of a base. dnu.dp.uaionike.com The choice of base and solvent can significantly influence the reaction's efficiency. Iron(II) chloride has been shown to catalyze the N-alkylation of sulfonamides with benzylic alcohols. ionike.com
N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can be accomplished through copper-catalyzed cross-coupling reactions with arylboronic acids (Chan-Lam coupling) or palladium-catalyzed reactions with aryl halides (Buchwald-Hartwig amination). nih.govnih.gov These methods are generally tolerant of a wide range of functional groups.
Table 2: Illustrative N-Functionalization Reactions of Secondary Sulfonamides
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkyl-2-ethylcyclopentane-1-sulfonamide |
| N-Benzylation | Benzyl alcohol, FeCl₂, K₂CO₃ | N-Benzyl-2-ethylcyclopentane-1-sulfonamide |
| N-Arylation | Arylboronic acid, Cu(OAc)₂, Et₃N | N-Aryl-2-ethylcyclopentane-1-sulfonamide |
Note: This table presents plausible reaction conditions based on general procedures for secondary sulfonamides.
Sulfonylation Reactions of Amines
While this compound is the product of a sulfonylation reaction, its precursor, 2-ethylcyclopentanesulfonyl chloride, is a key reactant in the synthesis of a diverse range of sulfonamides. The reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base is a fundamental method for the formation of the sulfonamide bond. sigmaaldrich.comorganic-chemistry.org The reactivity of the amine and the steric hindrance around the sulfonyl chloride can affect the reaction rate and yield.
This reaction is highly versatile, allowing for the synthesis of a wide array of N-substituted 2-ethylcyclopentane-1-sulfonamides by varying the amine component. The reaction generally proceeds efficiently under mild conditions.
Reactivity of the Cyclopentane (B165970) Ring System
The cyclopentane ring in this compound is a saturated carbocycle and is generally less reactive than the sulfonamide moiety under typical conditions. However, it can participate in certain transformations, particularly those involving adjacent functional groups or stereochemical considerations.
Ring-Opening Reactions (e.g., Aziridine (B145994) Ring-Opening with Sulfonamide Moieties)
While the cyclopentane ring itself is stable, the sulfonamide group can act as a nucleophile in ring-opening reactions of strained heterocycles like aziridines and epoxides. nih.govlibretexts.org In the case of an N-sulfonyl aziridine, the sulfonamide nitrogen is part of the strained ring and activates it towards nucleophilic attack. More relevant to this compound, its deprotonated form can act as an external nucleophile to open an epoxide or aziridine ring. The regioselectivity of the ring-opening (i.e., which carbon of the heterocycle is attacked) is influenced by steric and electronic factors, as well as the reaction conditions (acidic or basic). libretexts.orgkhanacademy.org Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide or aziridine in an Sₙ2-type mechanism. khanacademy.org
Stereochemical Aspects of Ring Transformations
The presence of two substituents on the cyclopentane ring, the ethyl group at the 2-position and the sulfonamide group at the 1-position, introduces chirality into the molecule. This means that this compound can exist as different stereoisomers. Any reaction involving the cyclopentane ring or the adjacent functional groups must consider the potential for stereoselectivity and diastereoselectivity.
For instance, in reactions that create a new stereocenter on the cyclopentane ring, the existing stereocenters can direct the approach of the incoming reagent, leading to the preferential formation of one diastereomer over another. The conformational rigidity of the cyclopentane ring, which exists in envelope and half-chair conformations, also plays a crucial role in determining the stereochemical outcome of reactions. The relative orientation of the substituents (cis or trans) will significantly influence the accessibility of different faces of the ring to reagents. rsc.org
Reactivity Associated with the Ethyl Substituent
The ethyl group attached to the cyclopentane ring is a saturated alkyl chain and, as such, is generally unreactive. However, its C-H bonds can undergo reaction under specific, often forcing, conditions. The proximity of the electron-withdrawing sulfonamide group may have a minor influence on the reactivity of the C-H bonds on the cyclopentane ring, but the ethyl group's reactivity is primarily that of a simple alkane.
Potential transformations involving the ethyl substituent would likely require harsh conditions or highly reactive reagents. For instance, free-radical halogenation could occur, leading to a mixture of halogenated products. Oxidation of the ethyl group would also necessitate strong oxidizing agents and would likely be non-selective, potentially affecting other parts of the molecule as well.
A summary of potential reactions at the ethyl substituent is presented below:
| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |
| Free-Radical Halogenation | X₂, UV light or heat | Mixture of mono- and poly-halogenated isomers | Low selectivity is expected. |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄, H₂CrO₄) | Carboxylic acid (after cleavage), ketones | Harsh conditions required; likely to be unselective. |
Advanced Synthetic Transformations
More complex and controlled transformations can be envisaged, leveraging modern synthetic methodologies to modify the core structure of this compound. These advanced methods can offer pathways to novel derivatives with increased molecular complexity.
Cascade and Tandem Reaction Sequences
Cascade reactions, also known as tandem or domino reactions, are powerful tools in organic synthesis that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. wikipedia.org While no specific cascade reactions involving this compound have been reported, its structure lends itself to hypothetical sequences. For example, a precursor to this compound could potentially be assembled through a cascade process.
One can envision a scenario where a suitably functionalized sulfonamide participates in a radical cascade cyclization. nih.gov For instance, an unsaturated precursor containing a sulfonamide moiety could undergo a series of intramolecular reactions to construct the cyclopentane ring and install the ethyl group in a stereocontrolled manner. Such a reaction would be highly efficient, generating significant molecular complexity from a simpler starting material. wikipedia.org
| Hypothetical Cascade Reaction | Starting Material | Key Transformation Steps | Potential Product |
| Radical Cascade Cyclization | Acyclic unsaturated sulfonamide | Radical initiation, 5-exo-trig cyclization, radical termination | This compound derivative |
Radical-Mediated Transformations
Radical reactions offer a versatile approach to functionalizing otherwise inert C-H bonds. rsc.org In the case of this compound, radical-mediated transformations could be used to introduce new functional groups onto the cyclopentane ring or the ethyl substituent. The generation of a radical at a specific position could be achieved through various methods, including the use of radical initiators or photoredox catalysis.
For example, a Hofmann-Löffler-Freytag type reaction could be adapted to achieve a site-selective C-H amination, leading to the formation of a new heterocyclic ring fused to the cyclopentane core. Alternatively, radical addition reactions to precursors of this compound could be employed to construct the cyclopentane ring itself. acs.org
| Radical-Mediated Transformation | Reagents and Conditions | Potential Outcome | Reference Principle |
| C-H Functionalization | Radical initiator (e.g., AIBN), functionalizing agent | Introduction of new functional groups on the ring or ethyl chain | General principles of radical chemistry |
| Intramolecular C-H Amination | N-halo-sulfonamide, acid, light/heat | Formation of a fused nitrogen-containing heterocycle | Hofmann-Löffler-Freytag reaction |
Organometallic Reactions for Carbon-Carbon Bond Formation
Organometallic reagents are fundamental tools for constructing carbon-carbon bonds. researchgate.netpharmacy180.com In the context of this compound, organometallic chemistry could be employed in several ways. The sulfonamide proton is acidic and can be removed by a strong base to generate a nucleophilic nitrogen anion. This anion could then react with various electrophiles, although this does not form a C-C bond.
For C-C bond formation, the cyclopentane ring would likely need to be functionalized with a suitable leaving group (e.g., a halide) to participate in cross-coupling reactions. For instance, a bromo-derivative of this compound could undergo Suzuki, Stille, or Negishi coupling reactions with organoboron, organotin, or organozinc reagents, respectively, to introduce new carbon-based substituents. organic-chemistry.org Furthermore, the synthesis of sulfinamides, which are structurally related to sulfonamides, has been achieved using organometallic reagents. acs.org
| Organometallic Reaction | Substrate | Reagents | Product | Reaction Type |
| Suzuki Coupling | Bromo-2-ethylcyclopentane-1-sulfonamide | Arylboronic acid, Pd catalyst, base | Aryl-substituted derivative | C-C bond formation |
| Negishi Coupling | Iodo-2-ethylcyclopentane-1-sulfonamide | Organozinc reagent, Pd or Ni catalyst | Alkyl- or aryl-substituted derivative | C-C bond formation |
Applications of 2 Ethylcyclopentane 1 Sulfonamide in Advanced Organic Synthesis
Role as a Key Synthetic Building Block
As a synthetic building block, 2-Ethylcyclopentane-1-sulfonamide offers a rigid, chiral scaffold that can be elaborated upon to construct more intricate molecular frameworks. The sulfonamide group itself is a versatile handle for introducing further chemical diversity.
The structure of this compound makes it a valuable starting point for synthesizing more complex molecules. Sulfonamides are integral components of numerous pharmaceuticals and serve as crucial intermediates in organic synthesis. ajchem-b.comresearchgate.net The cyclopentane (B165970) ring provides a defined three-dimensional structure, while the sulfonamide group can participate in or direct a variety of chemical transformations.
For instance, the nitrogen atom of the sulfonamide can be alkylated or arylated, allowing for the attachment of various substituents. This versatility positions aliphatic sultams as water-soluble mimics of common cyclic amines like pyrrolidines and piperidines, which are prevalent in drug discovery. enamine.net The synthesis of complex chiral sulfonamides containing 2-azabicycloalkane skeletons has demonstrated the potential to generate compounds with significant cytotoxic activity against cancer cell lines. nih.gov This highlights the potential of using core structures like this compound as a foundation for developing new therapeutic agents.
In multi-step organic synthesis, protecting functional groups to prevent unwanted side reactions is a critical strategy. wikipedia.org Sulfonamides are a robust class of protecting groups for amines due to their stability under a wide range of reaction conditions. nih.gov The sulfonamide nitrogen is significantly less nucleophilic than that of a free amine, effectively "hiding" it from reagents. masterorganicchemistry.com
The key features of a protecting group include ease of installation, stability during subsequent reactions, and selective removal under mild conditions. nih.gov While traditional tosyl (Ts) groups are known for their high stability, their removal often requires harsh conditions. wikipedia.orgnih.gov Newer sulfonamide-based protecting groups have been developed to overcome this limitation, allowing for easier cleavage while maintaining stability. nih.gov A compound like this compound could theoretically be employed in this capacity, where its sulfonamide nitrogen attaches to an amine in a larger molecule, protecting it through a series of synthetic steps before being cleaved to reveal the free amine in the final product.
| Protecting Group | Abbreviation | Common Removal Conditions |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., trifluoroacetic acid) masterorganicchemistry.comnih.gov |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) masterorganicchemistry.comnih.gov |
| Carboxybenzyl | Cbz, Z | Catalytic hydrogenation (e.g., H₂, Pd-C) masterorganicchemistry.com |
| Tosyl | Ts | Concentrated acid; strong reducing agents wikipedia.orgnih.gov |
| Nosyl | Ns | Mild reducing agents (e.g., thiophenol) wikipedia.orgnih.gov |
Methodological Development and Optimization
The synthesis of sulfonamides has been a fertile ground for methodological innovation, with a strong emphasis on improving efficiency, selectivity, and environmental sustainability.
Modern chemistry increasingly prioritizes "green" protocols that minimize waste, avoid hazardous reagents, and reduce energy consumption. orientjchem.org The synthesis of sulfonamides has been a key area for these advancements. Researchers have developed methods that proceed without transition-metal catalysts or even organic solvents.
Several innovative approaches include:
Catalyst-Free Arylation: A novel method for the arylation of sulfonamides with boronic acids has been developed using visible light, eliminating the need for a metal catalyst. nih.gov
Aqueous Synthesis: A facile and environmentally friendly synthesis of sulfonamides has been demonstrated in water, using equimolar amounts of reactants and avoiding organic bases. Product isolation is simplified to filtration after acidification. rsc.org
Solvent-Free Reactions: The use of nano titania-supported sulfonic acid has enabled the synthesis of α,α′-bis(substituted-benzylidene)cycloalkanones under solvent-free conditions, showcasing a powerful heterogeneous catalysis approach. academie-sciences.fr
Catalyst-Free Sulfonylation: A catalyst-free reaction has been developed for the sulfonylation of phenoxazine (B87303) using sulfonyl hydrazides in a water/HFIP medium, highlighting a green pathway that avoids metal catalysts and ligands. nih.gov
These green methodologies could be adapted for the efficient and sustainable synthesis of this compound and its derivatives.
Controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial in the synthesis of pharmaceuticals and other complex organic molecules. The development of stereoselective methods ensures that the desired isomer is produced with high purity. For a molecule like this compound, controlling the relative orientation of the ethyl group and the sulfonamide group is a key synthetic challenge.
Significant progress has been made in the stereoselective synthesis of related cyclic structures:
The first stereoselective synthesis of optically enriched (sulfonimidoyl)cyclopropanes has been achieved through a Michael addition/elimination strategy, demonstrating excellent diastereoselectivity. cas.cn
Chiral sulfonamides containing a 2-azabicycloalkane skeleton have been prepared from aza-Diels–Alder cycloadducts, preserving the chirality of the starting materials. nih.gov
The total synthesis of baulamycin A, a complex natural product, utilized highly stereoselective, catalyst-controlled conjugate additions to set key stereocenters in the molecule. nih.gov
These advanced strategies provide a blueprint for developing synthetic pathways to this compound with precise control over its stereochemistry, which would be essential for its application in creating chiral drugs or materials.
Retrosynthetic Analysis Strategies for Complex Sulfonamide-Containing Cyclic Structures
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors. quimicaorganica.org For complex cyclic structures containing a sulfonamide, this analysis is a critical first step.
A common retrosynthetic disconnection for sulfonamides is the cleavage of the sulfur-nitrogen (S-N) bond. quimicaorganica.org This break simplifies the target molecule into two key fragments: an amine and a sulfonyl chloride (or a related precursor).
Illustrative Retrosynthetic Analysis:
Imagine a complex drug candidate that incorporates the this compound core. The retrosynthetic strategy would likely involve the following key disconnection:
Target Molecule: A complex structure containing the this compound moiety.
Primary Disconnection: The bond between the sulfonamide nitrogen and its substituent is broken. This is a standard disconnection for amides and sulfonamides.
Intermediate Precursors: This step reveals the core this compound and the attached molecular fragment (as an amine or other reactive species).
Further Disconnection of the Core: The this compound itself can be further deconstructed. The S-N bond within the cyclic structure is disconnected, leading to a precursor like 2-ethylcyclopentane-1-sulfonyl chloride and ammonia (B1221849) (or a primary amine).
Simplification to Starting Materials: The 2-ethylcyclopentane-1-sulfonyl chloride can be traced back to even simpler starting materials, such as 2-ethylcyclopentanol or ethylcyclopentane (B167899), through established synthetic transformations.
This logical deconstruction allows chemists to devise a forward synthesis, starting from simple materials and building up the complexity of the target molecule step-by-step. This strategic approach was instrumental in the successful total synthesis of complex natural products like the baulamycins, where the molecule was partitioned into two major fragments to be synthesized separately before being joined. nih.gov
Future Research Directions and Perspectives in 2 Ethylcyclopentane 1 Sulfonamide Chemistry
Exploration of Unconventional Synthetic Routes
The classical synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. frontiersrj.com While effective, this method can be limited by the stability of the sulfonyl chloride intermediate. ucl.ac.uk Future research will likely focus on developing more efficient, sustainable, and diverse synthetic pathways to access 2-Ethylcyclopentane-1-sulfonamide and its derivatives.
Key areas of exploration could include:
Cascade Reactions: These processes combine multiple reaction steps into a single operation, enhancing efficiency and reducing waste. york.ac.uk Strategies involving cascade reactions could offer a rapid and streamlined approach to constructing the cyclic sulfonamide framework. york.ac.uk
Eco-Friendly Synthesis: The use of greener methods, such as ultrasound-assisted or microwave synthesis, could provide faster and more environmentally benign routes. nih.gov Research into solvent-free reactions or the use of water as a "green" solvent is a promising avenue. nih.gov
Novel Precursors: Moving beyond traditional sulfonyl chlorides, researchers may explore alternative precursors like pentafluorophenyl (PFP) sulfonate esters, which offer greater stability. ucl.ac.uk Another approach could involve multicomponent reactions, which are highly atom-economical and can generate complex molecules in a single step. nih.govacs.org
Ring Expansion Strategies: Innovative methods that enable the expansion of smaller rings to form macrocyclic sulfonamides could be adapted to create novel derivatives of the cyclopentane (B165970) system. york.ac.uk
| Synthetic Strategy | Potential Advantages | Relevant Precursors/Techniques |
| Cascade Reactions | Increased efficiency, reduced waste, avoidance of toxic intermediates. york.ac.uk | Nitro groups or alkenes as masked amines. york.ac.uk |
| Eco-Friendly Synthesis | Faster reaction times, reduced environmental impact, increased safety. nih.gov | Ultrasound, microwave irradiation, water as a solvent. nih.gov |
| Multicomponent Reactions | High atom economy, stereoselectivity, rapid generation of molecular libraries. nih.gov | Isocyanides, alkynes, sulfonyl azides. |
| Alternative Precursors | Enhanced stability, broader functional group tolerance. ucl.ac.uk | Pentafluorophenyl (PFP) sulfonate esters. ucl.ac.uk |
Development of Advanced Spectroscopic Techniques for In Situ Monitoring
Understanding the mechanism and kinetics of the formation of this compound is crucial for optimizing its synthesis. In situ monitoring, which allows for real-time observation of a reaction as it proceeds, is a powerful tool for gaining these insights. researchgate.net Future research will likely leverage advanced spectroscopic techniques to study the synthesis of cyclic sulfonamides.
Potential techniques and their applications include:
Raman and Infrared (IR) Spectroscopy: These methods can provide information about the functional groups involved in the transformation from starting materials to the final product. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can track the concentration of reactants, intermediates, and products over time, providing detailed kinetic data.
Mass Spectrometry (MS): Real-time MS techniques can identify transient intermediates and byproducts, offering a deeper understanding of the reaction pathway.
The integration of these techniques with automated reaction platforms could enable high-throughput screening of reaction conditions, accelerating the discovery of optimal synthetic protocols.
| Spectroscopic Technique | Information Gained | Application in Synthesis |
| In Situ Raman/IR | Real-time tracking of functional group changes. researchgate.net | Monitoring the conversion of sulfonyl precursors and amines. |
| In Situ NMR | Quantitative measurement of species concentration over time. | Determining reaction kinetics and identifying key intermediates. |
| Real-Time MS | Identification of transient species and reaction byproducts. | Elucidating complex reaction mechanisms. |
| Integrated Systems | Combination of multiple techniques for comprehensive analysis. | High-throughput optimization and process control. |
Integrated Computational-Experimental Approaches for Mechanistic Discovery
The synergy between computational modeling and experimental work provides an unprecedented level of detail into chemical reactions. researcher.lifeacs.orgrsc.org For this compound, this integrated approach can be used to predict reaction outcomes, elucidate complex mechanisms, and design more efficient synthetic routes.
Future research in this area could involve:
Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate transition state energies, and predict the feasibility of proposed synthetic routes. mdpi.com This can help in understanding the underlying mechanisms of polymerization or other complex transformations. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules, including solvent effects and conformational changes, which can influence reactivity. acs.org
Predictive Modeling: By combining computational data with experimental results, machine learning algorithms can be developed to predict the optimal conditions for the synthesis of this compound and its derivatives.
This combined approach allows for a more rational design of experiments, saving time and resources while deepening the fundamental understanding of the chemical processes involved. mdpi.com
| Computational Method | Type of Insight | Experimental Correlation |
| Density Functional Theory (DFT) | Reaction spontaneity, transition state energies, mechanistic pathways. mdpi.com | Reaction yields, kinetic data, byproduct analysis. |
| Molecular Dynamics (MD) | Protein-ligand interactions, solvent effects, conformational analysis. researcher.lifeacs.org | Binding affinities, reaction rates in different solvents. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme catalysis, complex system modeling. | Enzyme inhibition assays, structural biology data (X-ray, NMR). |
Expansion of Synthetic Utility in Novel Chemical Transformations
Beyond its synthesis, the this compound scaffold has the potential to be a valuable building block in organic chemistry. The sulfonamide functional group is a key component in a wide range of pharmaceuticals, highlighting its importance in medicinal chemistry. ajchem-b.comfrontiersrj.com
Future research could focus on using this compound in novel chemical transformations, such as:
Late-Stage Functionalization: Developing methods to selectively modify the cyclopentane ring or the sulfonamide group would allow for the rapid generation of a library of analogs for biological screening.
Catalysis: The sulfonamide moiety can act as a directing group or a ligand in transition metal catalysis, opening up possibilities for new asymmetric transformations.
Development of Bioactive Molecules: Given the prevalence of the sulfonamide group in drugs, derivatives of this compound could be synthesized and tested for a variety of biological activities, including as enzyme inhibitors or antimicrobial agents. ajchem-b.comnih.gov The development of new sulfonamide-based drugs continues to be an active area of research. nih.gov
By exploring these new reactions, the synthetic utility of this compound can be expanded, potentially leading to the discovery of new molecules with valuable properties.
Q & A
Basic: What are the optimal synthetic routes for 2-Ethylcyclopentane-1-sulfonamide, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The synthesis typically involves reacting 2-ethylcyclopentane-1-sulfonyl chloride with ammonia or a primary amine under controlled conditions. Key steps include:
- Reflux in anhydrous solvents (e.g., dichloromethane or THF) to minimize hydrolysis of the sulfonyl chloride intermediate.
- Stoichiometric control of the amine to avoid side reactions.
- Purification via recrystallization using ethanol/water mixtures to isolate high-purity product .
Yield optimization requires monitoring reaction kinetics and using inert atmospheres to prevent oxidation.
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Distinct signals for ethyl substituents (δ 1.2–1.5 ppm for CH₂CH₃) and cyclopentane ring protons (δ 1.6–2.1 ppm).
- ¹³C NMR : Sulfonamide sulfur adjacent to the cyclopentane ring causes deshielding (~55–60 ppm for C-SO₂).
- IR Spectroscopy : Strong absorptions at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) confirm the sulfonamide group .
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂) validate the structure.
Advanced: How does the steric environment of the ethyl substituent on the cyclopentane ring influence the sulfonamide's reactivity and interaction with biological targets?
Methodological Answer:
- Computational Modeling : Use density functional theory (DFT) to calculate steric hindrance and electron distribution. Compare with analogs (e.g., methyl or propyl substituents) to assess steric effects on nucleophilic attack or hydrogen bonding .
- Kinetic Studies : Measure reaction rates with model nucleophiles (e.g., hydroxide ions) under varying steric conditions.
- Biological Assays : Conduct molecular docking studies to evaluate binding affinity to enzymes (e.g., carbonic anhydrase), correlating steric bulk with inhibitory potency.
Advanced: What strategies can resolve contradictions in reported solubility data for this compound across different solvent systems?
Methodological Answer:
- Standardized Protocols : Adopt USP guidelines for solubility testing, including controlled temperature (±0.1°C) and agitation rates .
- Solvent Polarity Analysis : Use Hansen solubility parameters to classify solvents (e.g., logP vs. dielectric constant) and identify outliers in literature data .
- Cross-Validation : Replicate disputed experiments with high-purity samples (≥99%, verified via HPLC) to isolate methodological variables .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions, and how should storage conditions be optimized?
Methodological Answer:
- Accelerated Stability Studies :
- pH Stability : Incubate samples in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC, noting hydrolysis at extreme pH .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C typical for sulfonamides).
- Storage Recommendations : Store in airtight containers at 4°C, with desiccants to prevent hygroscopic degradation.
Advanced: How can researchers design experiments to elucidate the metabolic pathways of this compound in mammalian systems using isotopic labeling?
Methodological Answer:
- Isotopic Labeling : Synthesize ¹⁴C-labeled sulfonamide at the ethyl group or sulfonamide nitrogen. Administer to in vitro hepatocyte models or in vivo rodent systems .
- Metabolite Profiling : Use LC-MS/MS to detect labeled metabolites (e.g., hydroxylated derivatives or glucuronide conjugates).
- Enzyme Inhibition Studies : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
